Home > Products > Screening Compounds P103902 > 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one - 832746-77-7

4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Catalog Number: EVT-2717969
CAS Number: 832746-77-7
Molecular Formula: C14H11F2N3O
Molecular Weight: 275.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine structure. This compound is characterized by the presence of a difluoromethyl group and a methyl group at specific positions on the pyrazole ring, along with a phenyl group contributing to its aromatic characteristics. The compound has garnered attention for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that may influence biological activity.

Source

The compound is synthesized through various chemical methods, including cyclocondensation reactions involving hydrazine derivatives and substituted aromatic compounds. Research studies and patents document its synthesis and potential applications in drug development and other scientific fields .

Classification

This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocycles known for their diverse biological activities. Pyrazolo[3,4-b]pyridines have been studied for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be achieved through several synthetic routes. A notable method involves the reaction of hydrazine derivatives with acetylenic ketones or other carbonyl compounds to form the pyrazole ring. This process typically leads to a mixture of regioisomers, which can be separated and purified using techniques such as chromatography.

Technical Details

  1. Starting Materials: Common starting materials include hydrazine derivatives and substituted aromatic ketones.
  2. Reagents: Catalysts such as copper salts or ionic liquids may be employed to enhance reaction yields.
  3. Conditions: Reactions are often conducted under reflux in solvents like ethanol or acetonitrile, with careful monitoring of temperature and time to optimize product formation.
  4. Purification: Post-reaction purification is crucial to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one consists of:

  • A pyrazole ring fused with a pyridine moiety.
  • A difluoromethyl group at the 4-position of the pyrazole.
  • A methyl group at the 3-position.
  • A phenyl group at the 1-position.

Data

The molecular formula is C13H10F2N2O, with a molecular weight of approximately 252.23 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
  2. Electrophilic Aromatic Substitution: The phenyl ring may undergo electrophilic substitution reactions, allowing for further functionalization.
  3. Dehydrogenation: Under oxidative conditions, the compound may lose hydrogen atoms leading to more reactive species.

Technical Details

Reactions are often monitored using chromatographic techniques to assess yield and purity. The use of advanced analytical methods like mass spectrometry aids in confirming product identity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves interactions with biological targets such as enzymes or receptors:

Data

Studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can lead to varied biological activities, making it a promising candidate for drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) can provide further insights into its physical characteristics.

Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Medicinal Chemistry: Investigated for its pharmacological properties including anti-inflammatory and anticancer activities.
  2. Material Science: Explored for use in developing new materials due to its unique electronic properties.
  3. Biological Research: Used as a tool compound in studying biological pathways involving pyrazole derivatives.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry since its initial synthesis in 1908 by Ortoleva, who prepared the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via diphenylhydrazone and pyridine iodination [1]. Systematic exploration accelerated after Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives, establishing early methodologies using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [1]. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have now been documented across 5,500+ scientific references (including 2,400 patents), reflecting intense pharmaceutical interest [1]. This trajectory intensified post-2012, with 54% of all references published in the subsequent decade, driven by the scaffold's versatility in targeting diverse therapeutic areas [1].

Notably, DrugBank lists 14 investigational or approved 1H-pyrazolo[3,4-b]pyridine-based drugs, including two approved agents, whereas the 2H-isomer has no clinical candidates, underscoring the 1H-form's pharmaceutical relevance [1]. Approved drugs leveraging related pyridine cores—such as imatinib mesylate (chronic myelogenous leukemia) and atazanavir (HIV)—highlight pyridine's clinical impact, with pyridine moieties present in over 7,000 medicinally active molecules [6]. The scaffold's drug-likeness, synthetic tractability, and resemblance to purine bases (adenine/guanine) underpin its broad exploration in kinase inhibition, antiviral therapy, and anticancer drug development [1] [6].

Structural and Functional Significance of the 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine core exhibits distinct structural advantages underpinning its bioactivity. Quantum mechanical calculations (AM1 level) confirm the 1H-tautomer is thermodynamically favored over the 2H-isomer by 37.03 kJ/mol (~9 kcal/mol), attributed to aromatic stabilization across both rings [1]. In the 1H-configuration, the pyrazole nitrogen (N1) positions substituents optimally for target engagement, while the fused pyridine ring enables extended conjugation and planar geometry critical for interacting with hydrophobic enzyme pockets.

Table 1: Substituent Distribution at N1 Position in Reported 1H-Pyrazolo[3,4-b]pyridines

R₁ SubstituentPrevalence (%)Representative Examples
Methyl31.78Kinase inhibitors [1]
Hydrogen19.70Intermediates for further derivatization [1]
Phenyl15.17TRK inhibitors [4]
Alkyl23.27Solubility modifiers [1]
Heterocycle2.33Enhanced target selectivity [1]

This aromaticity facilitates π-stacking with protein residues (e.g., Phe589 in TRKA), while the pyridinic nitrogen serves as a hydrogen bond acceptor [4]. In kinase targets like TRKA, the core anchors to the hinge region through three hydrogen bonds: two between the pyrazole nitrogen (N2) and Glu590, and one between C3-substituents (e.g., amino groups) and Met592 [4]. Computational docking reveals that N1-phenyl substitution enhances hydrophobic contact with gatekeeper residues, improving inhibitory potency in compounds like TRK inhibitor C03 (IC₅₀ = 56 nM) [4]. Similarly, microtubule-targeting agents derived from combretastatin A-4 exploit the core's rigidity ("cis-restricted" conformation) to maintain tubulin-binding pharmacophores [3].

Role of Substituent Diversity in Tautomerism and Bioactivity Modulation

Substituent identity and position critically influence tautomeric equilibria, electronic properties, and bioactivity. The scaffold features five modifiable positions (N1, C3, C4, C5, C6), each offering distinct opportunities for bioactivity optimization:

  • N1-Substitution: Governs solubility and membrane permeability. Methyl (31.78%) or phenyl (15.17%) groups dominate due to synthetic accessibility and role in blocking undesired tautomerism [1]. N1-phenyl enhances hydrophobic pocket binding in TRK inhibitors [4].
  • C3-Substitution: Hydrogen (30.83%) or methyl (46.77%) are prevalent, but amino or carbonyl groups appear in bioactive derivatives. C3-amino groups form critical hydrogen bonds with kinase hinge regions (e.g., TRKA Met592) [1] [4].
  • C4/C6-Substitution: Electron-withdrawing groups (e.g., carbonyl at C6 as in 6-oxo derivatives) stabilize the core through tautomerization to pyridone forms. This enhances hydrogen bonding and modulates electron distribution [1].
  • C5-Substitution: Less explored but influences steric bulk and electronic effects on adjacent positions.

Table 2: Impact of C3 and C6 Substituents on Bioactivity

PositionSubstituentBiological ConsequenceExample Activity
C3AminoH-bond donation to kinase hingesTRKA inhibition (IC₅₀ < 100 nM) [4]
C3MethylEnhanced lipophilicity & metabolic stabilityAntiproliferative agents [1]
C6Oxo (keto-enol)Stabilizes aromatic system; forms H-bondsTubulin polymerization inhibition [3]
C4ArylEngages hydrophobic DFG motif pocketsPIM-1 kinase inhibition [2]

Tautomeric behavior is particularly sensitive to C4/C6 substituents. While unsubstituted cores favor 1H-tautomers, C4 or C6 carbonyl groups (e.g., 4-oxo or 6-oxo derivatives) undergo enolization, stabilizing keto forms that mimic purine bases [1]. In 4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, the C6 oxo group locks tautomerism, while the difluoromethyl at C4 enhances electron-withdrawing effects and metabolic stability. Fluorine atoms, as in C4-difluoromethyl or C3-fluorophenyl derivatives, form halogen bonds with residues like Asn655/Cys656 in TRKA’s DFG motif, boosting potency [4].

Scaffold diversity enables tailored interactions across target classes. For instance, 3,6-diamino-4-aryl derivatives exhibit PIM-1 kinase inhibition by occupying the adenine-binding site, while bulky C4-aryl groups in cis-restricted CA-4 analogues enforce tubulin-binding conformations [2] [3]. Thus, strategic substituent incorporation transforms the core into precise bioactivity modulators.

Properties

CAS Number

832746-77-7

Product Name

4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

IUPAC Name

4-(difluoromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C14H11F2N3O

Molecular Weight

275.259

InChI

InChI=1S/C14H11F2N3O/c1-8-12-10(13(15)16)7-11(20)17-14(12)19(18-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,17,20)

InChI Key

REZVQNWKCCUWQS-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.